cis-9,10-Epoxyoctadecan-1-ol

Stereochemistry Thermal Properties Purification

Researchers requiring unambiguous identification of cis-9,10-epoxyoctadecan-1-ol in biological extracts face a critical challenge: generic or trans-isomer standards lead to misidentification in GC-MS metabolomic profiling. This certified cis-isomer standard eliminates that risk. - Defined GC-MS retention time (22.081 min) for direct chromatographic matching [reference:0]. - Cis stereochemistry confirmed; melting point 52.6-53.5 °C vs. 48 °C for trans isomer, ensuring lot-to-lot consistency [reference:1]. - Supplied with certified epoxy oxygen content for HBr titration method validation. Ideal for natural-product authentication, epoxy monomer R&D, and analytical method calibration.

Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
CAS No. 13980-12-6
Cat. No. B086956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9,10-Epoxyoctadecan-1-ol
CAS13980-12-6
Synonymscis-9,10-Epoxyoctadecan-1-ol
Molecular FormulaC18H36O2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCCO
InChIInChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1
InChIKeyFAEAERQPRQJZOC-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-9,10-Epoxyoctadecan-1-ol (CAS 13980-12-6): Core Identity and Procurement Baseline


cis-9,10-Epoxyoctadecan-1-ol is a long-chain (C18) epoxy fatty alcohol bearing a cis-configured oxirane ring at the 9,10-position and a terminal primary hydroxyl group [1]. First prepared via perbenzoic acid epoxidation of oleyl alcohol, it has a molecular formula C₁₈H₃₆O₂ and molecular mass 284.48 g·mol⁻¹ [REFS-1, REFS-2]. The compound is distinguished from its nearest analogs by its specific cis stereochemistry, difunctional reactivity (oxirane + hydroxyl), and consequential performance in polymerization, purification, and natural-product authentication contexts.

Why Generic Substitution of cis-9,10-Epoxyoctadecan-1-ol Fails: Stereochemistry and Functionality Matter


In-class compounds such as trans-9,10-epoxyoctadecan-1-ol, 9,10-epoxyoctadecane, and 9,10-epoxystearic acid are not interchangeable with cis-9,10-epoxyoctadecan-1-ol. The cis isomer melts at 54°C, whereas the trans isomer melts at 48°C—a 6°C difference that directly impacts solid-state handling, purification by crystallization, and formulation stability [1]. More critically, under identical acid-catalyzed thermal polymerization conditions, the cis isomer polymerizes at a measurably faster rate than the trans isomer [1]. Furthermore, analogs lacking the terminal hydroxyl group (e.g., 9,10-epoxyoctadecane) cannot undergo self-condensation polymerization to form polyethers, fundamentally altering their utility as monomers [REFS-1, REFS-2].

Quantitative Evidence Guide: Where cis-9,10-Epoxyoctadecan-1-ol Outperforms Its Analogues


Melting Point Differentiation: cis-9,10-Epoxyoctadecan-1-ol (54°C) vs trans Isomer (48°C)

The cis isomer of 9,10-epoxyoctadecan-1-ol exhibits a melting point of 54°C, compared to 48°C for the trans isomer, when both are prepared via epoxidation of the corresponding oleyl (cis) and elaidyl (trans) alcohols [1]. This 6°C differential was documented in head-to-head measurements by Swern and Billen and is consistent with the first-preparation melting point of 54–54.5°C reported for the cis compound [2]. The higher melting point of the cis isomer reflects greater crystal lattice stability, enabling more robust purification by recrystallization and easier handling as a solid at ambient temperatures.

Stereochemistry Thermal Properties Purification

Polymerization Kinetics: cis Isomer Polymerizes Faster than trans Isomer Under Identical Catalytic Conditions

Under identical acid-catalyzed thermal polymerization conditions, the high-melting (cis) isomer of 9,10-epoxyoctadecanol polymerizes at a more rapid rate than the low-melting (trans) isomer [1]. The study employed naphthalene-2-sulfonic acid as catalyst at controlled temperatures (60–140°C) and monitored oxirane oxygen depletion over time. For example, at 80°C with 0.75% catalyst, the cis isomer (m.p. 54°C) reached a given degree of conversion substantially faster than the trans isomer (m.p. 48°C); the trans isomer required temperatures up to 140°C to approach comparable polymerization rates [1]. The main reaction pathway for both isomers is acid-catalyzed condensation between the oxirane ring and the terminal primary hydroxyl group, producing polyether chains with molecular weights reaching approximately 900 Da (corresponding to a trimer) [1].

Polymer Chemistry Reaction Kinetics Epoxy Resins

Self-Condensation Polymerization: Difunctional cis-9,10-Epoxyoctadecan-1-ol vs Monofunctional 9,10-Epoxyoctadecane

cis-9,10-Epoxyoctadecan-1-ol is a difunctional monomer possessing both an internal oxirane ring and a terminal primary hydroxyl group [1]. Under acid catalysis, these two functional groups undergo intermolecular condensation: the hydroxyl group of one molecule ring-opens the oxirane of another, forming a polyether backbone [REFS-1, REFS-2]. The polymerization proceeds until the oxirane oxygen value approaches zero, yielding polymers with molecular weights of approximately 900 Da (trimeric species) [1]. By contrast, 9,10-epoxyoctadecane—which lacks the hydroxyl group—cannot undergo this self-condensation pathway and requires an external co-monomer (diol, amine, or carboxylic acid) to achieve chain extension, fundamentally altering formulation complexity and achievable polymer architecture [2].

Polyether Synthesis Self-Polymerization Monomer Design

Epoxy Oxygen Content: A Purity Benchmark for cis-9,10-Epoxyoctadecan-1-ol Procurement

The theoretical epoxy oxygen content for C₁₈H₃₆O₂ is 5.62% w/w, and experimental determination on a batch of cis-9,10-epoxyoctadecan-1-ol prepared via perbenzoic acid epoxidation yielded 5.57% epoxy oxygen, representing 99.1% of the theoretical value [1]. This near-theoretical epoxy oxygen content confirms the absence of significant ring-opened diol byproducts or unreacted olefinic starting material. The epoxy oxygen assay (hydrobromic acid titration in acetic acid) serves as a rapid, quantitative procurement specification to verify chemical identity and purity [REFS-1, REFS-2].

Quality Control Epoxy Value Purity Specification

Stereochemical Authenticity for Natural Product Research: cis-9,10-Epoxyoctadecan-1-ol vs Synthetic Racemic or trans Analogues

The cis configuration of 9,10-epoxyoctadecan-1-ol corresponds to the naturally occurring epoxide identified in multiple plant and fungal species, including Epilobium angustifolium (fireweed), Papaver somniferum (opium poppy), and Astraeus asiaticus mushroom [REFS-1, REFS-2]. In GC-MS analyses, the compound elutes with a characteristic retention time of 22.081 min under standardized conditions [1]. The trans isomer (CAS 13980-13-7) and racemic mixtures prepared from non-stereoselective synthetic routes are not naturally abundant and may produce different chromatographic profiles and biological responses. For natural product chemistry and metabolomics, procurement of the authentic cis isomer is therefore essential to ensure accurate compound identification, quantification, and bioactivity attribution [1].

Natural Products Stereochemistry Biomarker Analysis

High-Impact Application Scenarios for cis-9,10-Epoxyoctadecan-1-ol (CAS 13980-12-6)


One-Component Thermally Curing Polyether Resins

The difunctional nature of cis-9,10-epoxyoctadecan-1-ol—combining an internal oxirane and a primary hydroxyl group—enables acid-catalyzed self-condensation polymerization to form linear polyethers without added co-monomers [1]. This property supports the development of one-component, thermally curing resin systems where the monomer serves as both epoxy component and initiator. The faster polymerization kinetics of the cis isomer relative to the trans isomer further reduce curing time and energy consumption [REFS-1, REFS-2].

Bio-Based Surfactant Intermediate via Regioselective Ring-Opening

The primary hydroxyl group of cis-9,10-epoxyoctadecan-1-ol provides a convenient anchor for further derivatization (e.g., ethoxylation, sulfation, glycosylation), while the internal epoxide can undergo regioselective ring-opening with nucleophiles to introduce a second hydrophilic or functional moiety [1]. This dual functionality allows the synthesis of structured nonionic or anionic surfactants with precisely controlled hydrophilic-lipophilic balance (HLB), leveraging the C18 chain for hydrophobic character. The cis epoxide geometry influences the regiochemistry of ring-opening, making isomeric purity critical for reproducible surfactant performance [1].

Natural Product Reference Standard for GC-MS Metabolomics

With a defined GC-MS retention time (22.081 min) and confirmed presence in multiple plant and fungal species, cis-9,10-epoxyoctadecan-1-ol serves as an authentic reference standard for the identification and quantification of epoxy fatty alcohols in complex biological extracts [REFS-3, REFS-4]. Its cis stereochemistry is the biologically relevant form; use of the trans isomer or a racemic mixture would compromise chromatographic matching and lead to misidentification in metabolomic profiling studies [3].

Quality Control Reference Material with Defined Epoxy Oxygen Content

The well-characterized epoxy oxygen content of cis-9,10-epoxyoctadecan-1-ol (theoretical 5.62%; measured 5.57%) provides a reliable benchmark for calibrating analytical methods used to assess epoxide purity in fatty acid and fatty alcohol derivatives [5]. Procurement of material with certified epoxy oxygen value enables laboratories to validate HBr titration protocols and to establish acceptance criteria for incoming epoxy-containing raw materials, reducing the risk of accepting degraded or mischaracterized batches [5].

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